molecular formula C8H10NO2+ B13148111 Pyridinium,2-(methoxycarbonyl)-1-methyl-

Pyridinium,2-(methoxycarbonyl)-1-methyl-

Cat. No.: B13148111
M. Wt: 152.17 g/mol
InChI Key: NFZJPEAJXDDBBW-UHFFFAOYSA-N
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Description

Contextualization within the Pyridinium (B92312) Salt Class

Pyridinium salts are a class of organic compounds derived from pyridine (B92270). They are characterized by a positively charged, quaternary nitrogen atom within the aromatic pyridine ring. rsc.org This positive charge significantly influences the chemical and physical properties of the molecule, making the pyridinium ring electron-deficient.

The synthesis of pyridinium salts is typically achieved through the alkylation of pyridine or its derivatives. For instance, reacting a substituted pyridine with an alkyl halide, such as methyl iodide, leads to the formation of the corresponding N-alkylpyridinium salt. researchgate.netorgsyn.org

The reactivity of pyridinium salts is diverse. They can act as precursors for the synthesis of other organic molecules and have been explored as catalysts in various chemical transformations. nih.gov The nature and position of substituents on the pyridine ring, such as the methoxycarbonyl group in Pyridinium, 2-(methoxycarbonyl)-1-methyl-, can fine-tune the reactivity and properties of the salt.

Significance of Quaternized Nitrogen Heterocycles in Contemporary Chemical Synthesis and Materials Science

Quaternized nitrogen heterocycles, including pyridinium salts, are of paramount importance in modern chemistry. Their inherent positive charge and aromatic nature make them valuable building blocks in organic synthesis and key components in materials science.

In chemical synthesis , these compounds serve as versatile intermediates. The pyridinium moiety can function as a good leaving group, facilitating various substitution reactions. Furthermore, they are precursors to N-heterocyclic carbenes (NHCs), an important class of organocatalysts. The stability and tunable electronic properties of quaternized nitrogen heterocycles allow for their application in a wide array of synthetic methodologies.

In materials science , the ionic nature of these compounds has led to their extensive use as ionic liquids. wikipedia.org Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. Their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive "green" solvents and electrolytes in batteries and other electrochemical devices. Pyridinium-based ionic liquids have been specifically investigated for these applications. nih.gov

Overview of Key Academic Research Trajectories for Pyridinium, 2-(methoxycarbonyl)-1-methyl-

Specific academic research focusing solely on Pyridinium, 2-(methoxycarbonyl)-1-methyl- is not extensively documented in publicly available literature. However, research on closely related analogs provides insight into its potential areas of investigation.

Studies on pyridinium salts with carbonyl functionalities, such as methoxycarbonyl groups, often explore their reactivity as electrophiles and their utility in the synthesis of more complex heterocyclic systems. The position of the substituent is crucial; for example, research on 4-(methoxycarbonyl)-1-methylpyridinium iodide has been documented. guidechem.com

General research into the synthesis of substituted pyridines and their subsequent quaternization is a well-established field. The synthesis of 2-substituted pyridines can be achieved through various methods, including the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org Following the synthesis of a precursor like methyl 2-pyridinecarboxylate, N-methylation would yield the target compound.

While direct research applications for Pyridinium, 2-(methoxycarbonyl)-1-methyl- are not prominent, its structural motifs are present in more complex molecules that are the subject of investigation in medicinal chemistry and materials science. For instance, substituted thieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor activity. mdpi.com The fundamental chemistry of pyridinium salts suggests that Pyridinium, 2-(methoxycarbonyl)-1-methyl- could be a valuable intermediate or building block in the synthesis of novel organic compounds with interesting biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZJPEAJXDDBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyridinium, 2 Methoxycarbonyl 1 Methyl and Its Structural Analogues

Quaternization Reactions of Pyridine (B92270) Derivatives

The most direct and widely employed method for the synthesis of Pyridinium (B92312), 2-(methoxycarbonyl)-1-methyl- is the quaternization of the nitrogen atom in a suitable pyridine derivative, namely methyl picolinate. This process involves the formation of a new carbon-nitrogen bond, converting the neutral pyridine into a cationic pyridinium salt.

Direct N-Alkylation Approaches

Direct N-alkylation involves the reaction of a pyridine derivative with an alkylating agent. In the context of the target molecule, this corresponds to the N-methylation of methyl picolinate. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the methylating agent. This approach is highly effective due to the inherent nucleophilicity of the pyridine nitrogen.

A well-documented example, though for a structural isomer, illustrates the efficiency of this method. The synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide was achieved in a 97.2% yield by refluxing methyl isonicotinate (B8489971) with methyl iodide in methanol (B129727) for five hours. prepchem.com This reaction demonstrates a robust and high-yielding pathway that is directly applicable to the synthesis of the 2-methoxycarbonyl isomer. Similarly, various 2-substituted pyridines have been shown to react with methyl iodide to afford the corresponding 1-methylpyridinium derivatives, confirming the generality of this approach. researchgate.net

Influence of Alkylating Agents on Yield and Selectivity

Methyl Iodide (MeI): This is a highly reactive and commonly used methylating agent for pyridines. prepchem.com Its high reactivity often leads to excellent yields under relatively mild conditions, such as refluxing in an alcohol solvent.

Dimethyl Sulfate ((CH₃)₂SO₄): Another powerful and frequently used methylating agent, dimethyl sulfate, is known to effectively N-methylate pyridine, often by heating the reactants in a water bath to complete the reaction. orgsyn.org

Methyl Triflate (MeOTf): As a potent electrophile, methyl triflate is also utilized for the N-methylation of nitrogen-containing heterocycles, valued for its high reactivity where other agents might be sluggish. researchgate.net

For a substrate like methyl picolinate, the N-alkylation is generally highly selective. The pyridine nitrogen is the most nucleophilic site in the molecule, directing the alkylation to the desired position. Competing O-alkylation is typically a concern for hydroxypyridines (pyridones) but is not a significant side reaction for pyridine esters. nih.govresearchgate.net The primary factors influencing the yield are therefore the intrinsic reactivity of the chosen alkylating agent and the optimization of reaction conditions.

Table 1: Comparative Analysis of Common Methylating Agents for Pyridine Derivatives

Alkylating Agent Typical Substrate General Reaction Conditions Yield Selectivity Reference
Methyl Iodide Methyl Isonicotinate Reflux in methanol, 5 hours 97.2% High for N-alkylation prepchem.com
Dimethyl Sulfate Pyridine Heating in water bath, 2 hours Good High for N-alkylation orgsyn.org
Methyl Triflate Diazines Room temperature in acetonitrile High High for N-alkylation researchgate.net

Solvent Effects and Reaction Condition Optimization

Solvent choice and reaction conditions are pivotal for optimizing the synthesis of pyridinium salts. The polarity of the solvent can influence the reaction rate and the stability of the resulting salt.

Solvents: Protic solvents like methanol have proven effective, facilitating high yields as seen in the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide. prepchem.com Aprotic solvents such as acetone (B3395972) have also been used, although in some cases, the presence of a solvent can favor side reactions. researchgate.net Theoretical studies on the methylation of pyridine have shown that in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the reaction energy profile is simplified, though the activation energy may increase with solvent polarity. nih.gov In some instances, the reaction can be carried out neat, without any solvent, by directly heating the pyridine derivative with the alkylating agent. researchgate.net

Reaction Conditions: Temperature and reaction time are critical parameters. Conditions can range from room temperature to reflux, with reaction times varying from a few hours to several days depending on the reactivity of the substrate and alkylating agent. prepchem.comresearchgate.netorgsyn.org For instance, the quaternization of a sugar derivative with pyridine at 70°C required 14 days to achieve a high yield, highlighting that less reactive systems may require more forcing conditions. mdpi.com Optimization of these parameters is essential to maximize yield and minimize potential degradation or side reactions.

Table 2: Impact of Solvents and Conditions on Pyridine Quaternization

Substrate Alkylating Agent Solvent Temperature Time Outcome Reference
Methyl Isonicotinate Methyl Iodide Methanol Reflux 5 hours 97.2% yield prepchem.com
4-Methoxypyridines Methyl Iodide None Reflux 12 hours Main product is pyridinium salt researchgate.net
Pyridine Dimethyl Sulfate None Water Bath 2 hours Good yield orgsyn.org
Pyridine Trimethylsulfonium ion DMSO N/A N/A Simplified energy profile nih.gov

Functional Group Interconversions on Pyridine Scaffolds Leading to Methoxycarbonyl Substitution

An alternative synthetic paradigm involves constructing the target molecule by first preparing the 1-methylpyridinium core and subsequently introducing or modifying a functional group at the 2-position to yield the desired methoxycarbonyl moiety.

Esterification Pathways on Pyridinecarboxylic Acids

This strategy commences with a 1-methylpyridinium-2-carboxylic acid (N-methylpicolinic acid) zwitterion, which is then subjected to esterification.

The most classical approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. A patented industrial method describes a cyclic process for esterifying pyridine carboxylic acids where the reaction is catalyzed by a strong acid salt of the product ester itself. google.com The ester is recovered by distillation from the reaction medium, and the residue is used to catalyze subsequent batches. google.com

Alternative methods for esterification exist, such as the formation of "active esters." Picolinic acid can be converted to more reactive intermediates, like p-nitrophenyl or N-hydroxysuccinimidyl esters, which can then be displaced by methanol. nih.gov This two-step approach avoids the potentially harsh conditions of direct acid-catalyzed esterification.

Table 3: Selected Esterification Methods for Pyridinecarboxylic Acids

Method Substrate Reagents Conditions Product Type Reference
Fischer-Speier Carboxylic Acid Alcohol, Acid Catalyst (e.g., H₂SO₄) Heating/Reflux Ester masterorganicchemistry.comchemguide.co.uk
Catalytic Cycle Pyridine Carboxylic Acid Alcohol, Product-Ester Salt Reflux, Distillation Ester google.com
Active Ester Formation Picolinic Acid SOCl₂/DMF, then p-Nitrophenol N/A Active Ester nih.gov

Strategies for Introducing the Methoxycarbonyl Moiety

More complex strategies involve the de novo introduction of the methoxycarbonyl group onto a pre-formed 1-methylpyridinium ring. These methods offer synthetic flexibility but are often more synthetically demanding.

One potential pathway involves the conversion of a precursor functional group at the 2-position. For example, a 1,2-dimethylpyridinium salt could be oxidized at the 2-methyl position to form the corresponding carboxylic acid, which is then esterified as described above. The oxidation of alkylpyridines to pyridine carboxylic acids is a well-established industrial process. google.com

Another route could proceed through the corresponding nitrile. A 1-methyl-2-cyanopyridinium salt could be hydrolyzed to the carboxylic acid or directly converted to the methyl ester via acid-catalyzed methanolysis. The nucleophilic substitution of a halogen at the 2-position of a pyridine ring with a cyanide source, followed by N-methylation, would provide the necessary precursor.

More advanced organometallic approaches could also be envisioned. The deprotonation at the carbon alpha to the pyridinium nitrogen can be achieved using strong bases. rsc.org While challenging, the resulting ylide or carbanionic species could potentially be trapped with an electrophile like methyl chloroformate to directly install the methoxycarbonyl group.

Multi-Component Reactions for Pyridinium, 2-(methoxycarbonyl)-1-methyl- Skeleton Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecular structures from simple precursors. researchgate.netacsgcipr.org For the assembly of the pyridinium skeleton, several MCRs can be conceptually applied, offering a convergent approach to substituted pyridines which are precursors to pyridinium salts like Pyridinium, 2-(methoxycarbonyl)-1-methyl-.

The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are classic examples that can be performed in a multi-component fashion. acsgcipr.org In these approaches, the pyridine ring is constructed through a series of condensation and cyclization reactions. acsgcipr.org The Hantzsch-type synthesis typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. The Bohlmann-Rahtz synthesis, conversely, can directly yield the aromatic pyridine ring by reacting an enamine with a β-unsaturated ketone. acsgcipr.org

The application of MCRs provides a significant advantage by reducing the number of synthetic steps and purification procedures, which saves time, resources, and minimizes waste generation. researchgate.net The diversity-oriented nature of MCRs allows for the creation of libraries of structurally diverse pyridinium analogues by systematically varying the starting components. researchgate.net

Multi-Component ReactionReactantsProduct TypeKey Advantages
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate (B1210297)1,4-Dihydropyridine (B1200194) (requires subsequent oxidation)High convergence, access to a wide range of substituents. acsgcipr.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, β-Unsaturated Ketone/AldehydeSubstituted PyridineDirect formation of the aromatic pyridine ring. acsgcipr.org
Guareschi-Thorpe ReactionCyanoacetamide, β-ketoester, Ammonia2-PyridoneDirect access to pyridone structures. acsgcipr.org
Kröhnke Pyridine SynthesisPyridinium ylide, α,β-Unsaturated Carbonyl Compound, Ammonium AcetatePolysubstituted PyridineHigh degree of functional group tolerance. acsgcipr.org
Table 1: Overview of Multi-Component Reactions for Pyridine Skeleton Assembly.

Green Chemistry Approaches in the Synthesis of Pyridinium Esters

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyridinium esters to minimize environmental impact and enhance safety. mdpi.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inunibo.it For the synthesis of pyridinium derivatives, several green techniques have been developed, including the use of alternative energy sources, environmentally benign solvents, and solvent-free reaction conditions. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a prominent green method, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comrasayanjournal.co.inmdpi.com The rapid, uniform heating provided by microwaves can accelerate reactions that are sluggish under traditional conditions. mdpi.com Another key strategy is the replacement of hazardous organic solvents with greener alternatives like water or ionic liquids, or by conducting reactions under solvent-free conditions. mdpi.comrasayanjournal.co.in Solvent-free or "neat" reactions, in particular, are highly efficient as they maximize reactant concentration and simplify product work-up, significantly reducing chemical waste. mdpi.comrasayanjournal.co.in

The use of recyclable catalysts and one-pot procedures further enhances the sustainability of pyridinium ester synthesis. mdpi.com These methods improve atom economy and prevent the generation of hazardous waste, aligning with the core goals of sustainable chemistry. mdpi.com

ParameterConventional SynthesisGreen Chemistry Approach
Energy SourceConventional heating (oil bath, heating mantle)Microwave irradiation, Ultrasonication. rasayanjournal.co.innih.gov
SolventsVolatile organic compounds (e.g., DMF, Chloroform). unibo.itWater, Ionic Liquids, or solvent-free conditions. mdpi.comrasayanjournal.co.in
Reaction TimeOften several hours to days. unibo.itMinutes to a few hours. mdpi.com
Waste GenerationHigher, due to solvent use and multi-step procedures. unibo.itMinimized through one-pot reactions and solvent reduction. mdpi.comrasayanjournal.co.in
CatalystsOften stoichiometric, toxic reagents.Recyclable, non-toxic catalysts. mdpi.com
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyridinium Esters.

Cascade Reaction Sequences Involving Pyridinium, 2-(methoxycarbonyl)-1-methyl- Intermediates

Pyridinium intermediates play a crucial role in cascade reactions, which involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. These sequences allow for the construction of complex molecular architectures in a highly efficient manner from simple starting materials.

The reaction of pyridine with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a classic example that generates highly reactive pyridinium intermediates. arkat-usa.org These intermediates can be trapped by various nucleophiles to initiate a cascade sequence. For instance, the N-[1,2-bis(methoxycarbonyl)vinyl]pyridinium intermediate can be generated from precursors like dimethyl bromobutenedioate. researchgate.net This intermediate can then react with nucleophiles, leading to the formation of complex products such as cycloheptadieneoctacarboxylic or cycloheptatrieneheptacarboxylic esters. researchgate.net

The mechanism of these cascade reactions often involves the formation of a zwitterionic adduct between the pyridine and the electrophile. This adduct can then participate in subsequent cycloadditions, rearrangements, or reactions with other nucleophiles present in the mixture. arkat-usa.orgresearchgate.net The precise outcome of the cascade is often dependent on the nature of the substituents on the pyridine ring and the specific reaction conditions employed. These reaction sequences highlight the synthetic utility of pyridinium intermediates in building intricate polycyclic and heterocyclic systems in a single, well-orchestrated process. researchgate.net

StepDescriptionIntermediate/Product
1Nucleophilic attack of pyridine on an activated alkyne (e.g., DMAD).Formation of a zwitterionic pyridinium adduct (1,4-dipole). arkat-usa.org
2Reaction of the zwitterionic intermediate with a second molecule of the alkyne or another electrophile.Formation of a more complex intermediate. arkat-usa.org
3Intramolecular cyclization or rearrangement.Formation of polycyclic systems like quinolizine derivatives. arkat-usa.org
4Protonation or reaction with a CH-acid.Generation of stable vinylpyridinium cations which can react with enolates to form 1,4-diionic pyridinium betaines. researchgate.net
Table 3: Illustrative Steps in a Cascade Reaction Involving a Pyridinium Intermediate.

Elucidation of Reactivity and Mechanistic Pathways of Pyridinium, 2 Methoxycarbonyl 1 Methyl

Nucleophilic Addition Reactions to the Pyridinium (B92312) Ring

The electron-deficient nature of the pyridinium ring in Pyridinium, 2-(methoxycarbonyl)-1-methyl-, makes it susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone of its chemical behavior, leading to the formation of non-aromatic dihydropyridine (B1217469) derivatives. The presence of the electron-withdrawing methoxycarbonyl group at the C-2 position further enhances the electrophilicity of the ring system.

Dearomatization Pathways and Subsequent Transformations

Nucleophilic addition to the pyridinium ring is a primary pathway to dearomatization, resulting in the formation of substituted 1,2- or 1,4-dihydropyridine (B1200194) structures. This transformation involves the attack of a nucleophile on one of the electron-deficient carbon atoms (typically at the C-2, C-4, or C-6 positions), breaking the aromaticity of the ring and changing the hybridization of the attacked carbon from sp² to sp³. For instance, the reaction of pyridinium salts with active methylene (B1212753) compounds, such as dimethyl malonate or malononitrile, in the presence of a base like sodium hydride, yields 2-substituted methylene-1,2-dihydropyridine derivatives. nih.gov

These dihydropyridine intermediates are often versatile synthons for further chemical transformations. Depending on the reaction conditions and the nature of the substituents, they can undergo various subsequent reactions. A common transformation is oxidation, which can rearomatize the ring to yield a substituted pyridine (B92270). For example, 1,2-dihydropyridines can be treated with reagents like manganese(III) acetate (B1210297) to afford the corresponding 2,3-disubstituted pyridines. nih.gov This two-step process of nucleophilic addition followed by oxidation provides a powerful method for the functionalization of the pyridine core.

Regioselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on the Pyridinium, 2-(methoxycarbonyl)-1-methyl- cation is governed by a combination of electronic and steric factors. The electrophilic sites for addition are the carbon atoms at the 2, 4, and 6 positions. chemrxiv.org The presence of the N-methyl group provides some steric hindrance, but the primary directing influence comes from the electronic effect of the methoxycarbonyl substituent at the C-2 position.

Electron-withdrawing groups like esters are known to exert a strong para-directing effect in nucleophilic additions to pyridinium rings. chemrxiv.org Therefore, for Pyridinium, 2-(methoxycarbonyl)-1-methyl-, nucleophilic attack is expected to be favored at the C-4 and C-6 positions. Studies on related N-alkyl pyridiniums have shown that substituents significantly bias the site of addition. chemrxiv.org For instance, while a simple N-methylpyridinium might show a near-statistical mixture of products, an ester substituent can direct addition with high selectivity. chemrxiv.org The relative ratio of attack at C-4 versus C-6 can be influenced by the specific nucleophile used and the reaction conditions.

Table 1: Regioselectivity in Nucleophilic Additions to Substituted Pyridiniums

Pyridinium SubstituentNucleophileMajor Addition Site(s)Reference
3-EsterOrganomagnesiumC-6 chemrxiv.org
3-NitrileOrganomagnesiumC-6 chemrxiv.org
3-BromoOrganomagnesiumC-2, C-6 (ortho) chemrxiv.org
3-AmideOrganomagnesiumC-2, C-4 (ortho, para) chemrxiv.org
General 3-SubstitutedVariousC-2, C-6 nih.gov

Pericyclic Reactions Involving Pyridinium, 2-(methoxycarbonyl)-1-methyl- Ylides

Beyond nucleophilic addition, Pyridinium, 2-(methoxycarbonyl)-1-methyl- serves as a precursor for pyridinium ylides, which are highly reactive intermediates capable of participating in pericyclic reactions. These reactions, particularly 1,3-dipolar cycloadditions, provide an efficient route to complex heterocyclic scaffolds.

1,3-Dipolar Cycloaddition Reactions (e.g., with Alkynes)

The most significant pericyclic reaction involving ylides derived from Pyridinium, 2-(methoxycarbonyl)-1-methyl- is the 1,3-dipolar cycloaddition. mathnet.ru This reaction is a powerful tool for the construction of five-membered heterocyclic rings and has been extensively used to synthesize indolizine (B1195054) derivatives. acs.orgsemanticscholar.orgresearchgate.net The reaction is generally concerted, with the 4π electrons of the pyridinium ylide reacting with the 2π electrons of a dipolarophile. acs.org

The key intermediate for these cycloadditions is the pyridinium methylide. This ylide is typically generated in situ by treating the parent salt, Pyridinium, 2-(methoxycarbonyl)-1-methyl-, with a base such as triethylamine (B128534) (Et₃N). mathnet.ru The base abstracts a proton from the N-methyl group, which is acidic due to the positive charge on the adjacent nitrogen atom.

The resulting ylide is a 1,3-dipole, with the negative charge on the exocyclic carbon and the positive charge delocalized within the pyridinium ring. The methoxycarbonyl group at the C-2 position can influence the stability and reactivity of this ylide. The reactivity of such ylides has been extensively studied, and they are known to react readily with electron-deficient dipolarophiles. acs.orgresearchgate.net The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. mathnet.ruclockss.org

Pyridinium methylides undergo highly regioselective and stereoselective cycloaddition reactions with a wide range of dipolarophiles. researchgate.net While the prompt specifically mentions alkynes, the reaction is general for many electron-deficient π-systems.

Common dipolarophiles include:

Alkynes: Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic dipolarophile used in these reactions, leading to the formation of highly functionalized indolizine derivatives. clockss.org

Alkenes: Electron-deficient alkenes such as N-phenylmaleimide, acrylonitrile, ethyl acrylate, and dimethyl fumarate (B1241708) react efficiently. clockss.orgresearchgate.net The reaction with N-phenylmaleimide is often very high-yielding. mathnet.ru

Other π-systems: Electron-deficient ynamides have also been successfully employed, providing access to 2-aminoindolizines. nih.gov

The initial cycloadduct formed is often an unstable dihydropyridine derivative, which can subsequently undergo aromatization, often through oxidation or elimination, to yield the stable indolizine product. clockss.orgresearchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides

Ylide Precursor SubstituentDipolarophileProduct TypeYieldReference
HCyclooctyneIndolizine62% clockss.org
CNCyclooctyneIndolizine64% clockss.org
COOMeCyclooctyneIndolizine66% clockss.org
4-Cyanopyridine derivedN-PhenylmaleimideTetrahydroindolizine>90% mathnet.ru
Pyridine derivedDimethyl Acetylenedicarboxylate (DMAD)IndolizineGood clockss.org
Pyridine derivedElectron-deficient Ynamides2-Aminoindolizine- nih.gov
Mechanistic Insights into Cycloaddition Stereochemistry

The stereochemical outcomes of cycloaddition reactions involving pyridinium ylides derived from Pyridinium, 2-(methoxycarbonyl)-1-methyl- are governed by a combination of steric and electronic factors, with the reaction mechanism often dictating the final product geometry. In many instances, these reactions proceed through a concerted, pericyclic transition state, but stepwise mechanisms involving zwitterionic intermediates can also operate, particularly with highly polarized reactants. mdpi.com

Theoretical and experimental studies on related systems provide insight into the controlling factors. For intramolecular cycloadditions of pyridinium oxides, the diastereoselectivity is often predictably high. oregonstate.edu The stereochemistry is primarily controlled by the favored orientation of the molecular tether connecting the pyridinium ring and the dipolarophile. This orientation aims to minimize steric interactions, such as syn-pentane and eclipsing interactions, by placing substituents in equatorial-like positions in the transition state. oregonstate.edu Such reactions are typically stereospecific with respect to the geometry of the dipolarophile, meaning a cis-alkene will yield a different diastereomer than a trans-alkene. oregonstate.edu

In intermolecular reactions, the facial selectivity of the approach of the reacting partners is crucial. The regioselectivity and stereoselectivity of [3+2] cycloaddition reactions, for instance, have been analyzed using molecular electron density theory (MEDT). rsc.org These studies reveal that the reactions often proceed through a one-step asynchronous mechanism, where the formation of the two new sigma bonds is not simultaneous. rsc.org The preferred stereochemical pathway (e.g., endo vs. exo) is determined by the stability of the corresponding transition states, which can be influenced by secondary orbital interactions and steric repulsion between the substituents on the dipole and the dipolarophile. Asymmetric additions to N-alkyl pyridinium heterocycles can achieve high stereochemical control through the judicious choice of activating groups on the nitrogen atom, which influences the accessibility of the different faces of the pyridinium ring to the incoming nucleophile. nih.govresearchgate.net

Table 1: Factors Influencing Cycloaddition Stereochemistry

Factor Mechanistic Implication Predicted Outcome
Tether Conformation (Intramolecular) Minimization of steric strain in the transition state. oregonstate.edu Substituents adopt equatorial-like positions, leading to high diastereoselectivity. oregonstate.edu
Dipolarophile Geometry Concerted or stereospecific stepwise mechanism. oregonstate.edu The stereochemistry of the alkene is retained in the product. oregonstate.edu
Secondary Orbital Interactions Stabilization of the endo transition state in Diels-Alder type reactions. Preference for the endo adduct.
Steric Hindrance Repulsion between bulky groups on reacting molecules. Preference for the less sterically hindered exo adduct or attack from the less hindered face.

| Reaction Mechanism | Stepwise mechanism via zwitterionic intermediates. mdpi.com | Potential for loss of stereospecificity if bond rotation in the intermediate is faster than ring closure. mdpi.com |

Intramolecular Cyclizations

The structure of Pyridinium, 2-(methoxycarbonyl)-1-methyl- serves as a versatile scaffold for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the formation of indolizine derivatives. rsc.org When a suitable carbanion is generated on the carbon adjacent to the ester group, the resulting pyridinium ylide can act as a 1,3-dipole. If an appropriately positioned unsaturated group (dipolarophile) exists within the same molecule, an intramolecular [3+2] cycloaddition can occur, constructing a new five-membered ring fused to the original pyridine ring.

Similarly, intramolecular cycloadditions of pyridinium oxides, which can be conceptually related to the ylides of N-alkyl pyridinium salts, form complex polycyclic nitrogen-containing structures. oregonstate.edu These reactions demonstrate that a range of substitution patterns on the pyridinium ring and the tethered alkene are tolerated, proceeding in good chemical yields. oregonstate.edu The process is often reversible and stereospecific. oregonstate.edu

More complex cascade reactions can also be initiated. For example, a post-polymerization intramolecular cyclization has been used to create ring-fused pyridinium units within a conjugated polymer backbone. This was achieved through an intramolecular nucleophilic aromatic substitution (SNAr) reaction promoted by a Lewis acid. researchgate.net Other strategies involve metal-free cascade aminomethylation and intramolecular cyclization of related heterocyclic systems to access biologically relevant scaffolds. rsc.org

Trans-Esterification and Hydrolysis of the Methoxycarbonyl Group

The methoxycarbonyl group at the C2 position of the Pyridinium, 2-(methoxycarbonyl)-1-methyl- cation is highly susceptible to nucleophilic attack, including trans-esterification and hydrolysis. This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the positively charged N-methylpyridinium ring. The nitrogen atom significantly increases the electrophilicity of the ester's carbonyl carbon, making it more prone to attack by even weak nucleophiles like water and alcohols.

Trans-Esterification: This reaction involves the substitution of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR') from an alcohol (R'OH). The process is typically catalyzed by either an acid or a base, although the inherent activation provided by the pyridinium ring can facilitate the reaction under milder conditions. Studies on related 2-pyridyl esters show that their conversion into more potent acylating agents can be achieved through N-alkylation (as is inherently the case here) or coordination with metal ions like copper(II). thieme-connect.de This activation enables transacylation reactions to proceed readily at ambient or lower temperatures. thieme-connect.de

Hydrolysis: The hydrolysis of the ester to the corresponding carboxylic acid (pyridinium-2-carboxylate) and methanol (B129727) can occur in the presence of water. This reaction is also accelerated by the pyridinium ring's electron-withdrawing nature. In historical methods for esterifying pyridine carboxylic acids, care had to be taken to avoid hydrolysis of the product ester, often by neutralizing the acid catalyst at low temperatures. google.com For the pyridinium salt, the reaction proceeds by the addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release methanol.

Table 2: Reactivity of the Methoxycarbonyl Group

Reaction Nucleophile Product(s) Conditions
Hydrolysis Water (H₂O) Pyridinium-2-carboxylate + Methanol Aqueous, can be accelerated by acid or base
Trans-Esterification Alcohol (R'OH) Pyridinium, 2-(alkoxycarbonyl)-1-methyl- + Methanol Presence of alcohol (R'OH), often with a catalyst

| Aminolysis | Primary Amine (R'NH₂) | Pyridinium, 2-(N-alkylcarbamoyl)-1-methyl- + Methanol | Presence of amine (R'NH₂) researchgate.net |

Electrophilic Substitution and Functionalization of the Pyridinium Ring

The pyridinium ring is notoriously unreactive towards electrophilic aromatic substitution (EAS). The presence of the quaternary, positively charged nitrogen atom makes the ring highly electron-deficient, thereby strongly deactivating it towards attack by electrophiles. quimicaorganica.orgnih.gov Compared to benzene, pyridine itself is significantly less reactive in EAS reactions, and the formation of the N-alkylated pyridinium cation exacerbates this deactivation. quimicaorganica.org

Theoretical studies on the nitration of pyridine derivatives confirm that the protonated (pyridinium) species is strongly deactivated, and the reaction does not typically occur under standard acidic nitrating conditions. rsc.org If an electrophilic substitution were to be forced under extreme conditions, it would be directed to the meta-position (C3 and C5), as attack at the ortho (C2, C6) or para (C4) positions would place a destabilizing positive charge adjacent to the already positive nitrogen atom in the resonance structures of the sigma complex. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the reagents react at the nitrogen atom of neutral pyridines, and the pyridinium ring is too deactivated. quimicaorganica.org

Consequently, the functionalization of the pyridinium ring in Pyridinium, 2-(methoxycarbonyl)-1-methyl- is more readily achieved through pathways other than EAS. The primary alternative is nucleophilic addition. The electron-deficient nature of the ring makes it susceptible to attack by strong nucleophiles. This can lead to the formation of stable or transient dihydropyridine derivatives. researchgate.net If a suitable leaving group is present on the ring, a nucleophilic aromatic substitution (SNAr) can occur, although this is more common for pyridinium salts bearing nitro or other strongly electron-withdrawing groups.

Transformations of the N-Methyl and Methoxycarbonyl Side Chains

The side chains of Pyridinium, 2-(methoxycarbonyl)-1-methyl- offer alternative sites for chemical modification, bypassing the inertness of the pyridinium ring towards electrophiles.

Transformations of the Methoxycarbonyl Group: As discussed in section 3.3, the ester group is activated towards nucleophilic attack. Beyond hydrolysis and trans-esterification, it can undergo a variety of other classical ester transformations:

Aminolysis: Reaction with primary or secondary amines yields the corresponding amides. This reaction can sometimes compete with or accompany other reactions, such as ring-opening (ANRORC) mechanisms, depending on the amine and reaction conditions. researchgate.net

Reduction: The ester can be reduced to a primary alcohol (2-(hydroxymethyl)-1-methylpyridinium) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Grignard Reaction: Reaction with excess Grignard reagents (R'MgX) or organolithium reagents would lead to the formation of a tertiary alcohol after initial additions to the carbonyl group.

Transformations of the N-Methyl Group: The N-methyl group is generally stable. Transformations typically require harsh conditions.

Demethylation: Removal of the N-methyl group to yield the neutral methyl 2-picolinate is challenging but can sometimes be accomplished by nucleophilic displacement using "soft" nucleophiles like triphenylphosphine (B44618) or iodide ions at high temperatures.

Deprotonation: While the C-H bonds of the N-methyl group are not highly acidic, treatment with a very strong base could potentially generate an N-ylide, (pyridinium-1-yl)methanide, which could then be trapped by an electrophile. However, deprotonation at other positions, if available, is often more favorable.

Table 3: Summary of Side Chain Transformations

Side Chain Reagent(s) Transformation Type Product Functional Group
Methoxycarbonyl R'NH₂ (Amine) Aminolysis Amide
Methoxycarbonyl LiAlH₄ Reduction Primary Alcohol
Methoxycarbonyl R'MgX (Grignard) Nucleophilic Addition Tertiary Alcohol

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Elucidation

NMR spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A comprehensive NMR analysis of Pyridinium (B92312), 2-(methoxycarbonyl)-1-methyl- would involve a combination of one- and two-dimensional techniques.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P, ¹¹B) for Counterion and Substituent Analysis

Multi-nuclear NMR spectroscopy would provide fundamental information about the structure of the cation and the nature of its counterion.

¹H NMR: Proton NMR would be used to identify all hydrogen atoms in the molecule. The chemical shifts of the pyridinium ring protons would be expected to appear at a lower field (higher ppm) compared to non-aromatic protons due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The methyl group attached to the nitrogen and the methoxy (B1213986) group of the ester would each exhibit a distinct singlet. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon environments. The carbonyl carbon of the methoxycarbonyl group would be expected at a significantly downfield chemical shift. The carbons of the pyridinium ring would also be deshielded.

Counterion and Substituent Analysis: Depending on the counterion (e.g., halides, tetrafluoroborate, hexafluorophosphate), other nuclei such as ¹⁹F, ³¹P, or ¹¹B could be analyzed by NMR to confirm the identity and purity of the salt.

Hypothetical ¹H and ¹³C NMR Data Table

Since experimental data is unavailable, the following table presents hypothetical chemical shifts based on known values for similar pyridinium structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
N-CH₃~4.2~48
O-CH₃~3.9~53
Pyridinium H-3~8.0~128
Pyridinium H-4~8.5~145
Pyridinium H-5~8.2~130
Pyridinium H-6~9.0~147
Pyridinium C-2-~148
C=O-~165

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are crucial for assembling the complete structural puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the protons on the pyridinium ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the N-methyl protons and the adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would identify protons that are close in space, providing insights into the conformation of the molecule, such as the relative orientation of the methoxycarbonyl group with respect to the pyridinium ring.

Variable Temperature NMR for Conformational Dynamics and Ionic Exchange

Variable temperature (VT) NMR studies could provide information on dynamic processes. For Pyridinium, 2-(methoxycarbonyl)-1-methyl-, VT-NMR could be used to study the rotational barrier around the C2-C(O) bond. At low temperatures, distinct signals for different conformers might be observed, which would coalesce at higher temperatures as the rate of rotation increases. This would allow for the determination of the energy barrier for this rotation. Additionally, in certain solvent systems, VT-NMR could be used to investigate ion-pairing and exchange dynamics with the counterion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridinium ring would appear in the 1400-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra.

Hypothetical Vibrational Spectroscopy Data Table

Functional Group Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
C=O (ester) stretch1730 (strong)1730 (weak)
Pyridinium ring stretches1640, 1580, 1490 (medium-strong)1640, 1580, 1490 (strong)
C-H (aromatic) stretch3050-3150 (medium)3050-3150 (strong)
C-H (aliphatic) stretch2850-3000 (medium)2850-3000 (medium)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the cation, which in turn would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for the Pyridinium, 2-(methoxycarbonyl)-1-methyl- cation. It would also reveal the packing of the ions in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, between the cations and their counterions.

Crystal Packing and Intermolecular Forces

A definitive analysis of the crystal packing and intermolecular forces requires single-crystal X-ray diffraction data. This experimental technique would provide precise atomic coordinates, allowing for the characterization of the unit cell, space group, and the arrangement of cations and their corresponding anions in the crystal lattice.

Key insights would include the identification of significant intermolecular interactions that stabilize the crystal structure. For a salt of Pyridinium, 2-(methoxycarbonyl)-1-methyl-, one would anticipate several types of non-covalent interactions:

Ion-Pairing Interactions: Strong electrostatic forces between the positively charged pyridinium cation and its counter-ion would be the primary organizing force.

Hydrogen Bonding: Weak C—H···O or C—H···Anion hydrogen bonds are common in such structures, involving the methyl and pyridinium ring hydrogens as donors and the carbonyl oxygen or the anion as acceptors.

π–π Stacking: The planar, aromatic pyridinium rings could stack upon one another, contributing to crystal stability through π–π interactions. The specific geometry (e.g., parallel-displaced or T-shaped) and centroid-to-centroid distances would be determined.

A data table summarizing the crystallographic parameters would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for Pyridinium, 2-(methoxycarbonyl)-1-methyl- Salt

Parameter Value
Chemical Formula C₈H₁₀NO₂⁺ · X⁻
Formula Weight Varies
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Conformation in the Crystalline State

The conformation of the Pyridinium, 2-(methoxycarbonyl)-1-methyl- cation in the solid state would also be determined from X-ray diffraction data. The key conformational feature is the orientation of the methoxycarbonyl group relative to the pyridinium ring.

The analysis would focus on the torsion angle defined by the N1-C2-C(carbonyl)-O(ester) atoms. This angle would reveal whether the ester group is coplanar with the aromatic ring, which would maximize electronic conjugation, or if it is twisted out of the plane due to steric hindrance from the adjacent N-methyl group. The planarity is crucial for understanding the electronic properties of the molecule. Bond lengths and angles within the cation would be compared to standard values for similar pyridinium derivatives to identify any structural strain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Character

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Pyridinium, 2-(methoxycarbonyl)-1-methyl-, the spectrum would be expected to show absorptions corresponding to π→π* transitions within the aromatic pyridinium system. The substitution pattern—with an electron-withdrawing methoxycarbonyl group and an N-methyl group—would influence the energy and intensity of these transitions compared to unsubstituted pyridinium.

A key feature of interest would be the potential for intramolecular charge transfer (ICT). In this process, absorption of light could promote an electron from the pyridinium ring (the donor) to the methoxycarbonyl group (the acceptor). Such ICT bands are often sensitive to solvent polarity (solvatochromism). The presence of a positively charged nitrogen atom enhances the electron-accepting character of the pyridinium ring, which could lead to complex electronic behavior.

Without experimental spectra, a quantitative analysis is impossible. A typical data table for UV-Vis spectroscopic findings would look like this:

Table 2: Hypothetical UV-Vis Absorption Data for Pyridinium, 2-(methoxycarbonyl)-1-methyl-

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
(e.g., Methanol) Data not available Data not available (e.g., π→π*)

Computational and Theoretical Investigations of Pyridinium, 2 Methoxycarbonyl 1 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. plos.org

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net For Pyridinium (B92312), 2-(methoxycarbonyl)-1-methyl-, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to find the molecule's lowest energy conformation (optimized geometry). nih.govjacsdirectory.com This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. The output would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the cation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. jacsdirectory.com For Pyridinium, 2-(methoxycarbonyl)-1-methyl-, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to quantify its reactivity profile.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for modeling chemical reaction mechanisms. If Pyridinium, 2-(methoxycarbonyl)-1-methyl- were involved in a chemical transformation, such as a reaction with a nucleophile, quantum chemical calculations could be used to map the entire reaction pathway. This involves identifying and calculating the energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. Locating the transition state structure and its energy allows for the calculation of the activation energy barrier, providing insight into the reaction kinetics. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics describes the molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent like water or an organic solvent. An MD simulation of Pyridinium, 2-(methoxycarbonyl)-1-methyl- would model the interactions between the cation, its counter-ion, and thousands of solvent molecules over time. researchgate.net This approach provides insights into solvation structures, diffusion coefficients, and the dynamic behavior of the compound in solution, which is critical for understanding its real-world properties. researchgate.netrsc.org

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical and chemical properties. For a series of related pyridinium compounds including Pyridinium, 2-(methoxycarbonyl)-1-methyl-, a QSPR model could be developed to predict properties like boiling point, density, or solubility based on calculated molecular descriptors. These descriptors, derived from the compound's computed structure, can include electronic, topological, and steric parameters.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various types of spectra. For Pyridinium, 2-(methoxycarbonyl)-1-methyl-, methods like DFT can be used to calculate vibrational frequencies, which can then be compared to experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. rsc.orgresearchgate.net Furthermore, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict NMR chemical shifts (¹H and ¹³C), providing a powerful tool for structure verification when compared with experimentally measured NMR data. jacsdirectory.comrsc.org Time-dependent DFT (TD-DFT) can also be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. rsc.org

Charge Distribution and Electrostatic Potential Analysis

Computational and theoretical investigations into the charge distribution and electrostatic potential of "Pyridinium, 2-(methoxycarbonyl)-1-methyl-" are not extensively available in publicly accessible scientific literature. Detailed research findings, including specific data on atomic charges and electrostatic potential maps for this particular compound, are not readily found. However, by examining studies on closely related pyridinium derivatives, a general understanding of the principles and expected outcomes of such analyses can be established.

General Principles of Charge Distribution Analysis

Charge distribution analysis is a fundamental computational method used to assign partial atomic charges to each atom within a molecule. This provides insight into the electronic structure, reactivity, and intermolecular interactions of the compound. One common method for this analysis is the Mulliken population analysis, which partitions the total electron density among the atoms. ijert.org For pyridinium compounds, this type of analysis typically reveals a net positive charge localized on the pyridinium ring, consistent with its cationic nature.

General Principles of Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species. MEP maps typically use a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

While specific data tables for "Pyridinium, 2-(methoxycarbonyl)-1-methyl-" cannot be provided due to the absence of dedicated studies in the searched literature, the following tables illustrate the type of data that would be generated from such computational analyses for a hypothetical pyridinium compound.

Hypothetical Mulliken Atomic Charges

AtomHypothetical Charge (a.u.)
N1 (pyridinium)+0.25
C2 (pyridinium)+0.15
C3 (pyridinium)-0.05
C4 (pyridinium)+0.10
C5 (pyridinium)-0.05
C6 (pyridinium)+0.15
C (methyl)-0.10
H (methyl)+0.05
C (carbonyl)+0.40
O (carbonyl)-0.35
O (methoxy)-0.30
C (methoxy)-0.05
H (methoxy)+0.05

Note: The values in this table are illustrative and not based on actual calculations for Pyridinium, 2-(methoxycarbonyl)-1-methyl-.

Hypothetical Electrostatic Potential Extrema

RegionHypothetical Potential (kcal/mol)Interpretation
Around Pyridinium Ring> +20Strong positive potential, attractive to nucleophiles
Carbonyl Oxygen< -15Negative potential, potential hydrogen bond acceptor
Methoxy (B1213986) Oxygen< -10Negative potential, potential hydrogen bond acceptor

Note: The values in this table are illustrative and not based on actual calculations for Pyridinium, 2-(methoxycarbonyl)-1-methyl-.

Applications of Pyridinium, 2 Methoxycarbonyl 1 Methyl in Advanced Chemical Sciences

Role in Catalysis

The inherent reactivity and structural versatility of pyridinium (B92312) salts, including Pyridinium, 2-(methoxycarbonyl)-1-methyl-, position them as significant players in the field of catalysis. They can function either as precursors to crucial ligands for transition metals, as direct organocatalysts, or as key components in asymmetric catalytic systems.

As Ligands or Precursors in Transition Metal Catalysis

Pyridinium, 2-(methoxycarbonyl)-1-methyl- and its close structural analogues, such as pyridinium 2-carboxylates, are effective precursors for the generation of N-heterocyclic carbene (NHC) ligands, specifically 2-pyridylidene ligands. semanticscholar.org These ligands are highly sought after in transition metal catalysis due to their strong σ-donating properties, which are often superior to those of classical NHCs. semanticscholar.org The synthesis of 2-pyridylidene metal complexes can be achieved through the thermal decomposition of pyridinium carboxylate precursors in the presence of a late transition metal complex. This process involves a decarboxylation step, which is a mild and efficient route to generate the carbene in situ, which then coordinates to the metal center. semanticscholar.org

This method avoids harsh conditions and offers a general route to a variety of metal complexes. For instance, pyridinium carboxylates have been successfully used to synthesize iridium and rhodium 2-pyridylidene complexes. semanticscholar.org Infrared spectroscopy studies of the resulting Ir(I) carbonyl compounds indicate that these 2-pyridylidene ligands are among the strongest σ-electron donors known. semanticscholar.org The strong donor capacity of these ligands, derived from precursors like Pyridinium, 2-(methoxycarbonyl)-1-methyl-, can significantly influence the catalytic activity and stability of the corresponding metal complexes in various homogeneous catalytic reactions. researchgate.net

Table 1: Examples of Transition Metal Complexes Derived from 2-Pyridylidene Precursors
Precursor TypeMetal CenterResulting Complex TypeSignificanceReference
Pyridinium 2-carboxylateIridium (Ir)[IrCl(2-pyridylidene)(cod)]Demonstrates a viable synthetic route via decarboxylation. semanticscholar.org
Pyridinium 2-carboxylateRhodium (Rh)[RhCl(2-pyridylidene)(cod)]Highlights the generality of the precursor method for different metals. semanticscholar.org
Pyridinium 2-carboxylateIridium (Ir)[IrCl(2-pyridylidene)(CO)2]Used to quantify the strong σ-donor properties of the ligand via IR spectroscopy. semanticscholar.org
Pyridinium 2-carboxylateGold (Au)[AuCl(2-pyridylidene)]Expands the scope of the methodology to other catalytically relevant metals. semanticscholar.org

Organocatalytic Applications

Pyridinium salts have emerged as effective organocatalysts, particularly in reactions that benefit from Brønsted acid or phase-transfer catalysis. Protic ionic liquids based on pyridinium cations can act as efficient and reusable acid catalysts for reactions like phenol (B47542) alkylation and olefin esterification. ionike.com The acidity of these catalysts can be tuned by modifying the anion, which in turn affects their catalytic activity. ionike.com

Furthermore, the pyridinium moiety can be activated under photochemical conditions. Upon single-electron reduction, pyridinium ions form pyridinyl radicals, which are highly reactive intermediates. This reactivity is harnessed in organocatalytic C-H functionalization reactions, enabling the formation of new carbon-carbon bonds under mild conditions. nih.gov For example, a dithiophosphoric acid has been identified that can protonate a pyridine (B92270), reduce the resulting pyridinium ion to a pyridinyl radical, and activate an allylic C-H bond, leading to a highly regioselective coupling of the two radical species. nih.gov Substituted pyridinium salts have also demonstrated excellent catalytic activity in the synthesis of β-amino carbonyl derivatives in solvent-free conditions, showcasing their potential as environmentally friendly organocatalysts. nih.gov

Catalytic Asymmetric Transformations

The rigid structure of the pyridine ring makes the pyridinium scaffold an excellent platform for developing chiral catalysts for asymmetric transformations. A key strategy involves the activation of pyridines by converting them into pyridinium salts, which enhances their reactivity toward reduction. This approach has been successfully applied in the highly efficient iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts to afford chiral piperidines with high enantioselectivity. dicp.ac.cn The activation as a salt prevents catalyst inhibition by the basic nitrogen of the substrate or product. dicp.ac.cn

In a different approach, pyridinium functionalities have been incorporated into the periphery of salen ligands. The resulting cooperative Al(Salen)-Pyridinium catalysts combine Lewis acid activation with an aprotic organic ion pair to promote the asymmetric synthesis of trans-β-lactones from aldehydes and acyl bromides with high enantioselectivity. mdpi.com The pyridinium unit plays a crucial role in the catalytic cycle, influencing both reactivity and stereochemical outcomes. The field also includes the asymmetric reduction of 2-pyridine ketones and the interrupted hydrogenation of pyridines to synthesize enantioenriched δ-lactams, further underscoring the importance of the pyridinium core in modern asymmetric catalysis. researchgate.netresearchgate.net

Component in Ionic Liquid Systems and their Physicochemical Characterization

Pyridinium-based ionic liquids (ILs) are a significant class of molten salts that are liquid at or near room temperature. researchgate.net They possess unique features such as low volatility, high thermal stability, and tunable solvation properties. researchgate.net Pyridinium, 2-(methoxycarbonyl)-1-methyl-, with its charged core and functional substituents, serves as a cation for designing task-specific ionic liquids.

Design and Synthesis of Novel Ionic Liquids

The synthesis of pyridinium-based ionic liquids is typically a straightforward two-step process. The first step involves the N-alkylation of a pyridine derivative. For Pyridinium, 2-(methoxycarbonyl)-1-methyl-, this would involve the reaction of methyl pyridine-2-carboxylate with a methylating agent. The second step is an anion exchange, or metathesis, which allows for the introduction of a wide variety of anions (e.g., tetrafluoroborate, bis(trifluoromethylsulfonyl)imide, bromide), thereby fine-tuning the physicochemical properties of the resulting IL. mdpi.comnih.gov

The design of these ILs can be tailored for specific applications. For instance, incorporating ester functionalities into the side chains of pyridinium cations can lead to the creation of 'readily biodegradable' ionic liquids, addressing the environmental concerns associated with some conventional ILs. rsc.orgrsc.org The choice of substituents on the pyridinium ring, such as the methoxycarbonyl group in Pyridinium, 2-(methoxycarbonyl)-1-methyl-, along with the alkyl chain length and the nature of the anion, all play a critical role in determining the ultimate properties and function of the ionic liquid. researchgate.netmdpi.com

Thermal Stability Studies of Ionic Liquid Systems

A hallmark of pyridinium-based ionic liquids is their notable thermal stability. researchgate.netresearchgate.net This property is crucial for their application in chemical processes that occur at elevated temperatures. The thermal stability is typically evaluated using thermogravimetric analysis (TGA), which determines the decomposition temperature (Td).

Studies have shown that pyridinium ILs can be stable at temperatures exceeding 200°C. researchgate.net The thermal stability is influenced by both the cation and the anion. For the cation, increasing the length of the N-alkyl chain can lead to higher thermal stability. researchgate.net The nature of the anion also has a significant impact; for example, ILs with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) often exhibit greater thermal stability compared to those with halide anions. The thermal behavior of these systems can be further characterized by differential scanning calorimetry (DSC), which provides information on phase transitions such as melting points and glass transitions. nih.govresearchgate.net

Table 2: Representative Thermal Decomposition Temperatures (Td) for Pyridinium-Based Ionic Liquids
CationAnionDecomposition Temperature (Td)General ObservationReference
1-EthylpyridiniumIodide>200°CGood thermal stability for a simple halide IL. researchgate.net
1-ButylpyridiniumBis(trifluoromethylsulfonyl)imide~400-450°CAnion choice significantly enhances thermal stability. researchgate.net
1-HexylpyridiniumBis(trifluoromethylsulfonyl)imide~450°CLonger alkyl chain can increase stability. researchgate.net
1-Butyl-3-methylpyridiniumTrifluoromethanesulfonate~400°CDemonstrates high stability with another common fluorinated anion. researchgate.net

Precursor or Building Block in Materials Science

N-alkylpyridinium salts are versatile components in the design of functional materials due to their unique electronic and structural properties. Their incorporation into larger structures like metal-organic frameworks and polymers allows for the creation of materials with tailored characteristics. rsc.org

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. While Pyridinium, 2-(methoxycarbonyl)-1-methyl- itself is a cation and not a typical linker, its parent structures, pyridine-carboxylic acids, are widely used. For example, pyridine-dicarboxylic acids serve as the organic linkers in robust zirconium-based MOFs like the UiO-66 series. rsc.orgmdpi.com The inclusion of the nitrogen atom from the pyridine ring can hydrophilize the MOF pores and provide specific adsorption sites. rsc.org

Furthermore, pyridinium moieties can be integrated into MOFs post-synthetically. MOFs containing uncoordinated pyridine sites can undergo N-alkylation to create pyridinium-functionalized ionic MOFs. acs.org This process introduces permanent positive charges and mobile counter-ions (like iodide or bromide) within the pores. Such ionic MOFs have been designed as bifunctional catalysts, for instance, in the fixation of CO2 into cyclic carbonates, where the pyridinium salt acts as a Lewis acid and the halide anion acts as a nucleophile. acs.orgresearchgate.net The properties of these catalytic MOFs can be tuned by altering the N-alkyl group on the pyridinium cation. acs.org

MOF SeriesPyridine-based Linker/MoietyMetal IonKey Feature/Application
UiO-66 Analogues 2,5-Pyridinedicarboxylic acidZr, Ce, HfIncreased hydrophilicity, vapor sorption. rsc.org
66Pym-RXs Postsynthetic N-alkylation of pyridine sitesZrBifunctional catalysis for CO2 fixation. acs.org
Cationic 2D MOFs N,N'-dioxide bridge (odabco)Co(II), Ni(II)Porous cationic networks with gas adsorption properties. mdpi.com

Use in Polymeric Materials (e.g., Optoelectronic Applications)

The electron-deficient nature of the pyridinium ring makes it an excellent building block for n-type (electron-accepting) conjugated polymers used in optoelectronic devices like polymer light-emitting diodes (PLEDs) and photovoltaic cells. mit.edu The permanent positive charge on the pyridinium unit results in low-lying Lowest Unoccupied Molecular Orbital (LUMO) energies, facilitating electron injection and transport. mit.edu

A class of materials known as poly(pyridinium phenylene)s are water-soluble n-type polymers that exhibit reversible electroactivity, high electron affinities, and good electrical conductivity. mit.edu Their solubility in polar solvents like water allows for the simple fabrication of multilayer devices through solution processing, a significant advantage for low-cost electronics manufacturing. mit.edumdpi.com The electronic properties of such polymers can be tuned by modifying the structure of the pyridinium unit. st-andrews.ac.ukunic.ac.cy The presence of an electron-withdrawing group like the 2-methoxycarbonyl substituent in Pyridinium, 2-(methoxycarbonyl)-1-methyl- would be expected to further lower the LUMO energy, potentially enhancing the electron-accepting properties of a corresponding polymer.

Bilayer devices fabricated with poly(pyridinium phenylene)s as the acceptor and a p-type polymer like MEH-PPV as the donor have demonstrated efficient photoluminescence quenching, indicating effective electron transfer from the donor to the acceptor polymer. mit.edu

Table: Optical and Electrochemical Properties of Representative N-Type Poly(Pyridinium Phenylene)s

Polymer Absorption λmax (nm) Onset Reduction Potential (V vs SCE) Electron Affinity (EA) (eV)
P1 431 -0.40 4.00
P2 376 -0.50 3.90
P3 483 -0.26 4.14

Data sourced from studies on poly(pyridinium phenylene)s. mit.edu

Reagents in Organic Synthesis for Complex Molecule Construction

Pyridinium salts are pivotal reagents and intermediates in organic synthesis, prized for their ability to activate functional groups and participate in a wide range of transformations. rsc.orgontosight.ainih.gov N-alkylpyridinium salts, often called Zincke salts, can undergo ring-opening upon reaction with nucleophiles, which is a key step in the synthesis of other complex heterocyclic molecules. nih.gov

A well-known example of a pyridinium-based reagent is 2-chloro-1-methylpyridinium (B1202621) iodide, also known as the Mukaiyama reagent. sigmaaldrich.com This compound is a powerful condensing agent used to activate carboxylic acids for the formation of esters, amides, and lactones. The mechanism involves the formation of a highly reactive acyloxy-pyridinium intermediate. Given its structural similarity, Pyridinium, 2-(methoxycarbonyl)-1-methyl- could potentially exhibit related reactivity, with the 2-methoxycarbonyl group modulating the electrophilicity of the pyridinium ring.

N-aminopyridinium salts have also emerged as versatile reagents for introducing nitrogen-containing functional groups into complex molecules through photocatalyzed and metal-catalyzed reactions. nih.gov These reagents showcase the broad utility of the pyridinium scaffold in modern synthetic chemistry. nih.govnih.gov

Redox Chemistry and Electron Transfer Properties

The redox behavior of pyridinium salts is fundamental to many of their applications, particularly in catalysis and electronics. The pyridinium cation can undergo a one-electron reduction to form a neutral pyridinyl radical. This process is often reversible and is central to the function of biological cofactors like Nicotinamide adenine (B156593) dinucleotide (NAD+), which contains an N-alkylated pyridinium core. wikipedia.org

The reduction potential of the pyridinium ring is highly sensitive to the nature of its substituents. Electron-withdrawing groups, such as the methoxycarbonyl group in Pyridinium, 2-(methoxycarbonyl)-1-methyl-, make the ring more electron-deficient and thus easier to reduce (i.e., they shift the reduction potential to more positive values). This tunability is exploited in applications like the electrocatalytic reduction of CO2, where substituted pyridinium compounds act as homogeneous electron transfer catalysts. osti.gov

In the context of photochemistry, pyridinium salts engineered with donor-acceptor structures can engage in photo-induced electron transfer (PET). nih.gov Upon irradiation with visible light, an electron can be transferred from a donor part of the molecule to the pyridinium acceptor, generating a radical species that can drive subsequent chemical reactions. This principle has been used to develop methods for the covalent modification of biomolecules like tryptophan. nih.gov The electron-deficient nature of the Pyridinium, 2-(methoxycarbonyl)-1-methyl- core makes it a suitable candidate for designing such photo-responsive systems.


Emerging Research Frontiers and Future Directions for Pyridinium, 2 Methoxycarbonyl 1 Methyl

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The efficient synthesis of specifically substituted pyridinium (B92312) salts like Pyridinium, 2-(methoxycarbonyl)-1-methyl-, is a critical first step for its broader study and application. Current research on related heterocyclic compounds focuses on moving beyond traditional multi-step procedures, which are often time-consuming and reagent-heavy. Future methodologies will likely prioritize catalytic systems that offer high regioselectivity and yield.

Researchers are exploring the use of zeolite catalysts, such as H-Beta and H-ZSM-5, for the multi-component synthesis of pyridine (B92270) cores from simple starting materials like ethanol (B145695), formaldehyde, and ammonia. researchgate.net These catalysts have demonstrated high conversion rates and selectivity for specific pyridine derivatives, suggesting a potential pathway for creating the 2-substituted pyridine precursor needed for the target compound. researchgate.net Another promising avenue is the use of advanced catalytic systems, such as gold-catalyzed reactions, which have been employed for the regioselective synthesis of other complex heterocyclic molecules. acs.org

Furthermore, novel approaches to reaction engineering, such as using surface-modified PET@UiO-66 vials, are being developed for the sustainable synthesis of 2,4,6-trisubstituted pyridines. researchgate.net Adapting such technologies could provide operationally simple and reusable systems for producing the pyridinium scaffold with enhanced efficiency.

Table 1: Comparison of Modern Synthetic Strategies for Pyridine Derivatives

Methodology Key Features Potential Advantage for Target Compound Reference
Zeolite Catalysis Multi-component reaction using catalysts like H-Beta. High ethanol conversion (up to 70%) and selectivity for pyridine and picolines. researchgate.net
Gold Catalysis Highly regioselective transformations under mild conditions. Precise control over the introduction of functional groups like esters. acs.org

| Modified PET Vials | Stable, reusable reaction vessels with high surface area. | Aligns with sustainable synthesis goals and offers operational simplicity. | researchgate.net |

Exploration of Unconventional Reactivity Profiles

The reactivity of pyridinium salts is a cornerstone of their utility in organic synthesis. For Pyridinium, 2-(methoxycarbonyl)-1-methyl-, the combination of the positively charged nitrogen and the electron-withdrawing methoxycarbonyl group at the 2-position suggests a unique electronic profile that could be exploited in novel chemical transformations.

Recent studies have uncovered unconventional reactivity in related pyridinium ylides, which engage in cascade reactions such as tandem Michael addition/elimination processes with electron-deficient alkenes. rsc.org This opens the possibility of using the target pyridinium salt as a precursor to a corresponding ylide for constructing complex molecular architectures in a single step. Similarly, research into the generation and cascade reactions of N-[1,2-bis(methoxycarbonyl)vinyl]pyridinium intermediates demonstrates their utility in forming complex cyclic systems. researchgate.net

Moreover, the stability of pyridinium derivatives is a key factor in their synthetic application. Studies on N-methyl pyridinium 1,3-dioxolanes have revealed an unusual resistance to acid-catalyzed hydrolysis. liberty.edu Investigating the stability of the ester group in Pyridinium, 2-(methoxycarbonyl)-1-methyl- under various conditions would be crucial for its use as a stable intermediate in multi-step synthetic sequences. liberty.edu

Integration into Advanced Functional Materials beyond Current Applications

Pyridinium salts are recognized as versatile building blocks for advanced functional materials, primarily due to their ionic nature, thermal stability, and tunable electronic properties. rsc.org The specific structure of Pyridinium, 2-(methoxycarbonyl)-1-methyl- could be leveraged for applications beyond their current use in pharmaceuticals and as simple organic intermediates.

A significant area of exploration is the development of pyridinium-based ionic liquids (ILs). By selecting an appropriate counter-anion, the target compound could form a room-temperature IL with unique physicochemical properties. Research on ILs with ester-functionalized side chains has already demonstrated their potential as biodegradable and highly functional solvents. rsc.orgrsc.org

The inherent charge and aromaticity of the pyridinium ring, modulated by the methoxycarbonyl group, also make it a candidate for integration into optoelectronic materials. Studies on other substituted nitropyridines have shown that the position of substituents strongly influences the crystal structure and optical properties, such as absorption and luminescence. nih.gov Incorporating Pyridinium, 2-(methoxycarbonyl)-1-methyl- into polymers or larger conjugated systems could lead to new materials for sensors, dyes, or nonlinear optical applications. The synthesis of purine (B94841) derivatives containing a pyridinium moiety to enhance solubility and modify photophysical properties underscores this potential. mdpi.com

Interdisciplinary Research with Physical and Theoretical Chemistry

A deep understanding of the fundamental physicochemical properties of Pyridinium, 2-(methoxycarbonyl)-1-methyl- is essential to predict its behavior and guide its application. Interdisciplinary research combining experimental analysis with physical and theoretical chemistry provides the necessary tools for this characterization.

Computational methods, particularly Density Functional Theory (DFT) calculations, are invaluable for elucidating molecular structure, electronic properties, and reactivity. For example, DFT has been used to analyze how the positioning of methyl and nitro groups in 2-N-phenylaminopyridine isomers affects their geometry and the dihedral angles between the aromatic rings. nih.gov Such calculations for the target compound could predict its planarity, the electronic impact of the methoxycarbonyl group, and the HOMO-LUMO energy gap, which is crucial for understanding its optical and electronic properties. nih.gov

Experimental studies on the thermophysical properties of related pyridinium-based ionic liquids have provided extensive data on their densities, heat capacities, viscosities, and thermal transitions. researchgate.net A similar comprehensive analysis of Pyridinium, 2-(methoxycarbonyl)-1-methyl- salts would be critical for their application as ionic liquids or in other materials, providing a better understanding of the cation-anion interactions that govern their macroscopic properties. researchgate.net

Table 2: Theoretical and Physical Data for Related Pyridine/Pyridinium Compounds

Compound Type Property Investigated Method Finding Reference
2-N-phenylamino-3-nitro-4-methylpyridine HOMO-LUMO Energy Gap DFT Calculation 3.13 eV (396 nm) nih.gov
1-ethyl-2-methylpyridinium IL Thermophysical Properties Densitometry, Calorimetry Detailed data on density, heat capacity, viscosity from 278.15 to 323.15 K. researchgate.net

| 2-N-phenylamino-3-nitro-6-methylpyridine | Molecular Geometry | X-ray Diffraction & DFT | Non-planar conformation with a significant dihedral angle between the NO₂ group and the pyridine ring. | nih.gov |

Sustainable Synthesis and Application Development for Pyridinium Esters

The principles of green chemistry are increasingly guiding the development of new chemical compounds and processes. For pyridinium esters, this involves designing sustainable synthetic routes and applications that minimize environmental impact.

A major frontier is the creation of "readily biodegradable" ionic liquids. Research has shown that pyridinium cations bearing an ester side chain exhibit exceptionally high levels of biodegradation under aerobic conditions compared to those with simple alkyl chains. rsc.orgrsc.org This positions Pyridinium, 2-(methoxycarbonyl)-1-methyl- as a prime candidate for development into environmentally benign solvents or catalysts. The utility of such biodegradable ILs has been demonstrated in classic chemical reactions like the Diels-Alder reaction. rsc.org

On the synthesis side, sustainability can be enhanced by using acid catalysts in pyridine to achieve efficient and regioselective reactions, such as the 5′-O-acetalization of nucleosides, which proceeds through a proposed pyridinium preassociation complex. nih.gov This approach reduces the need for multi-step syntheses involving protecting groups that are reagent- and time-consuming. nih.gov The development of such selective and efficient reactions is key to the sustainable production of pyridinium esters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.